4-Chloro-2-methylsulfanyl-6-phenylpyrimidine
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Overview
Description
“4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2S . It is also known by its CAS number 91063-60-4 .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” were not found, a related compound, “4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives,” was synthesized using fenclorim as a lead compound . The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The InChI code for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 . The molecular weight of the compound is 236.72 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 236.72 g/mol . The compound has a topological polar surface area of 51.1 Ų and a complexity of 197 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine”, have been found to display a range of pharmacological effects including anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of Pyrimidine Derivatives
- Summary of Application : Pyrimidines, including “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine”, can be used in the synthesis of various pyrimidine derivatives .
- Methods of Application : In one synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEESGEQPRKDJCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287168 |
Source
|
Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine | |
CAS RN |
91063-60-4 |
Source
|
Record name | NSC49449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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